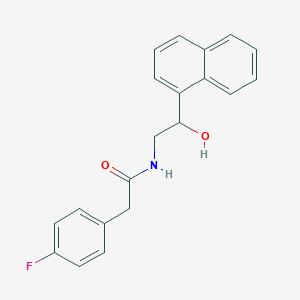
2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H18FNO2 and its molecular weight is 323.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Parkinson's Activity
Research has focused on synthesizing novel derivatives that include naphthalene moieties, demonstrating potential anti-Parkinson's activity. For example, thiazolidinone derivatives bearing naphthalene groups have shown significant anti-Parkinson's activity in animal models, underscoring the potential of such compounds in therapeutic applications against neurodegenerative diseases (Gomathy et al., 2012).
Anticancer Screening
Compounds synthesized through click chemistry, incorporating naphthalene derivatives, have been evaluated for their anticancer properties. These studies reveal that certain synthesized molecules exhibit potent inhibitory activities against various cancer cell lines, including CNS, Melanoma, and Breast cancer panels, indicating the role of naphthalene derivatives in the development of new anticancer drugs (Dhuda et al., 2021).
Anti-HIV Drugs
Density Functional Theory (DFT) studies on acetamide derivatives, including naphthalene structures, have provided insights into their potential as anti-HIV drugs. These studies highlight the local reactivity and interaction mechanisms with biological molecules, suggesting that certain derivatives could be potent anti-HIV agents, furthering the search for effective treatments against HIV (Oftadeh et al., 2013).
Fluorescence and Photophysical Studies
Naphthalene derivatives have been utilized in studies exploring their interaction with biological molecules like Bovine Serum Albumin (BSA), revealing insights into binding mechanisms and fluorescence properties. Such research contributes to understanding how these compounds interact with proteins, which is crucial for developing diagnostic tools and understanding drug-protein interactions (Ghosh et al., 2016).
Neurodegenerative Diseases
Research employing compounds related to 2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide for imaging in Alzheimer's disease has been groundbreaking. Studies have shown that such compounds can bind to neurofibrillary tangles and beta-amyloid plaques in living patients, providing a non-invasive method to diagnose and monitor the progression of Alzheimer's disease, thereby opening new avenues for understanding and treating neurodegenerative disorders (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c21-16-10-8-14(9-11-16)12-20(24)22-13-19(23)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,23H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZYVJOKQKVYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)
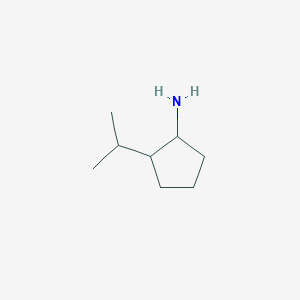
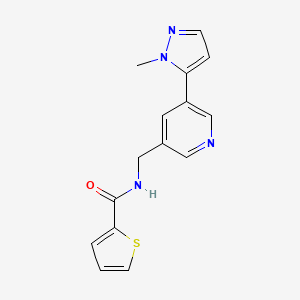
![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)
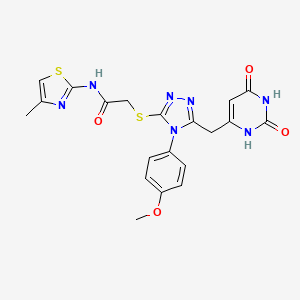
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)
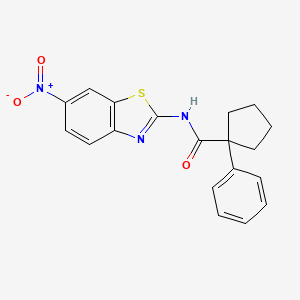
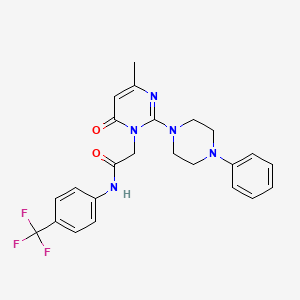
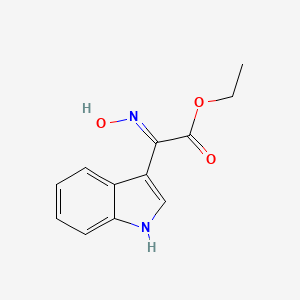
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2484469.png)
![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)
